![molecular formula C14H11N3O3 B2690704 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine CAS No. 2007916-12-1](/img/structure/B2690704.png)
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
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Overview
Description
“7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridine derivatives that exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being investigated for their efficacy in combating TB infections.
Antiparasitic Activity
In vitro studies have demonstrated the inhibitory effect of imidazo[1,2-a]pyridine on bovine Babesia parasites. This finding suggests that the compound may have antiparasitic properties, which could be explored further for veterinary or human health applications .
Medicinal Chemistry Scaffold
Imidazo[1,2-a]pyridine is recognized as a versatile “drug prejudice” scaffold due to its structural diversity and wide range of applications in medicinal chemistry. Researchers have exploited its unique features to design novel drug candidates across various therapeutic areas .
Material Science
Beyond its medicinal applications, imidazo[1,2-a]pyridine’s structural character makes it useful in material science. Researchers explore its properties for applications such as organic electronics, sensors, and functional materials .
Mechanism of Action
Target of Action
The primary target of the compound 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is the ErbB2 tyrosine kinase . This enzyme plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine interacts with its target, the ErbB2 tyrosine kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of ErbB2 tyrosine kinase by 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine affects several biochemical pathways. These include pathways involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine may have similar properties.
Result of Action
The result of the action of 7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is the inhibition of cell growth and differentiation, particularly in cells with high expression of ErbB2, such as certain types of breast and gastric cancer cells . This can lead to a decrease in the proliferation of these cancer cells .
properties
IUPAC Name |
7-(3-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-10-8-11(2-3-13(10)17(18)19)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWIEOXBISWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine |
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